molecular formula C12H6BrNO3 B13332898 3-Bromo-2-nitro-dibenzofuran

3-Bromo-2-nitro-dibenzofuran

Cat. No.: B13332898
M. Wt: 292.08 g/mol
InChI Key: HXSJTSZAGZLTFY-UHFFFAOYSA-N
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Description

The Dibenzofuran (B1670420) Core: A Foundational Heterocyclic Scaffold in Organic Chemistry

The dibenzofuran core is a tricyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. nih.govcancer.gov This planar and rigid structure, with the chemical formula C₁₂H₈O, provides a stable and versatile scaffold for the development of more complex molecules. nih.govcancer.gov The numbering of the carbon atoms in the dibenzofuran ring system is standardized, allowing for precise nomenclature of its derivatives. Dibenzofuran itself is a white, crystalline solid that is soluble in nonpolar organic solvents and is historically obtained from coal tar. nih.gov Its thermal stability has led to its use as a heat transfer agent. nih.gov

The fundamental structure of dibenzofuran is characterized by its extended π-conjugation across the fused ring system, which imparts significant aromatic character. acs.org This electron distribution influences its chemical reactivity, making it susceptible to electrophilic substitution reactions such as halogenation and Friedel-Crafts reactions. nih.gov The oxygen heteroatom in the furan ring also plays a key role in the molecule's properties, influencing its electronic nature and potential for interaction with other molecules. acs.org

Table 1: Properties of the Dibenzofuran Core

Property Value
Chemical Formula C₁₂H₈O
Molar Mass 168.19 g/mol
Appearance White crystalline powder
Melting Point 81 to 85 °C
Boiling Point 285 °C
Solubility in water Insoluble

Strategic Importance of Functionalized Dibenzofuran Derivatives in Contemporary Chemical Synthesis

The strategic functionalization of the dibenzofuran scaffold has led to a vast array of derivatives with significant applications in medicinal chemistry, materials science, and agricultural chemistry. instras.com The introduction of various substituent groups onto the dibenzofuran core can dramatically alter its physical, chemical, and biological properties. acs.org For instance, the incorporation of amino or nitro groups can modulate the electronic properties and biological activity of the resulting molecule. aksci.comchemeo.com

Modern synthetic organic chemistry has developed powerful tools for the construction of these functionalized derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have emerged as highly efficient methods for creating carbon-carbon and carbon-heteroatom bonds on the dibenzofuran framework. acs.orgthieme-connect.com These methods allow for the precise and controlled introduction of a wide range of functional groups, enabling the synthesis of tailored dibenzofuran derivatives with desired properties. nih.govorganic-chemistry.org Other synthetic strategies include intramolecular cyclization of diaryl ethers and phenol-directed C-H activation. acs.orgorganic-chemistry.org The versatility of these synthetic routes has expanded the library of accessible dibenzofuran derivatives, facilitating further research into their potential applications. thieme-connect.com

Focus on 3-Bromo-2-nitro-dibenzofuran within Advanced Chemical Research

Within the broad class of functionalized dibenzofurans, this compound is a compound of interest in advanced chemical research. Its structure combines the dibenzofuran scaffold with two key functional groups: a bromine atom at the 3-position and a nitro group at the 2-position. These substituents are known to significantly influence the reactivity and electronic properties of the aromatic system. The electron-withdrawing nature of the nitro group, combined with the presence of the bromine atom, makes this molecule a potentially valuable intermediate in organic synthesis.

Table 2: Chemical Identifiers for this compound

Identifier Value
CAS Number 859935-74-3
Molecular Formula C₁₂H₆BrNO₃
Molecular Weight 292.09 g/mol
IUPAC Name 3-bromo-2-nitrodibenzo[b,d]furan

| SMILES | O=N+[O-] |

Data sourced from Advanced ChemBlocks Inc. achemblock.com

While specific, detailed research applications for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds used in specialized areas of research. Notably, nitrodibenzofuran (NDBF) derivatives have been developed as "caged" compounds or photoremovable protecting groups. nih.govacs.org These molecules can mask the function of a bioactive molecule until it is "uncaged" by light, allowing for precise spatial and temporal control over biological processes. nih.govacs.org For example, derivatives like 3-nitro-2-ethyldibenzofuran have been synthesized and investigated for their potential in two-photon uncaging applications. nih.gov Given these precedents, this compound is a logical target for investigation within the field of photochemistry and chemical biology, potentially as a precursor to new photolabile protecting groups or as a research chemical to probe structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrNO3

Molecular Weight

292.08 g/mol

IUPAC Name

3-bromo-2-nitrodibenzofuran

InChI

InChI=1S/C12H6BrNO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H

InChI Key

HXSJTSZAGZLTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Nitro Dibenzofuran and Structural Analogs

Construction of the Dibenzofuran (B1670420) Ring System

The formation of the central dibenzofuran ring is a critical step in the synthesis of 3-Bromo-2-nitro-dibenzofuran. Chemists have developed several elegant strategies to construct this tricyclic ether, which can be broadly categorized by the key bond-forming disconnection.

Intramolecular Carbon-Carbon Bond Formation Strategies (e.g., from Diaryl Ethers)

One of the most common and historically significant routes to the dibenzofuran skeleton involves the intramolecular cyclization of diaryl ethers. researchgate.net This approach forges a new carbon-carbon bond between the two aromatic rings of a diaryl ether precursor.

Key methods include:

Pschorr-type Cyclization : This classic method can be adapted for diaryl ethers. An ortho-amino group on one of the aryl rings is converted into a diazonium salt, which can then undergo radical cyclization to form the C-C bond, often promoted by copper powder. researchgate.net

Palladium-Catalyzed C-H Activation/Arylation : Modern synthetic chemistry heavily relies on transition-metal catalysis. In this context, palladium catalysts can direct the C-H activation of an ortho-position on one aryl ring and couple it with an ortho-position on the other ring of a diaryl ether. researchgate.netpearson.com This methodology has been shown to tolerate a wide range of functional groups. researchgate.net For instance, the cyclization of o-iodo diaryl ethers using a palladium catalyst is an efficient route. fiveable.mestackexchange.com

Photochemical Cyclization : Certain diaryl ethers can be cyclized using photochemical methods, where irradiation promotes the formation of the C-C bond, often via a diradical intermediate.

The choice of method often depends on the substituents present on the diaryl ether starting material, as electronic effects can significantly influence the feasibility and yield of the cyclization step. pearson.com

Intramolecular Carbon-Oxygen Bond Formation Approaches (e.g., from 2-Arylphenols)

An alternative and powerful strategy for assembling the dibenzofuran core is through the formation of the furan (B31954) ring's carbon-oxygen bond. This is typically achieved by the intramolecular cyclization of a 2-arylphenol (a biphenyl (B1667301) with a hydroxyl group at the 2-position). researchgate.net

Prominent examples of this approach include:

Ullmann Condensation : The intramolecular version of the Ullmann condensation involves the copper-catalyzed cyclization of an ortho-halo, ortho-hydroxy biphenyl. This method, while effective, often requires high temperatures.

Palladium-Catalyzed C-O Cyclization : Palladium catalysis offers a milder and more versatile alternative for C-O bond formation. Phenol-directed C-H activation, for example, allows for the direct coupling of the phenolic oxygen with a C-H bond on the adjacent aryl ring, using air as a practical oxidant. libretexts.orgrsc.org This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and has been shown to be a practical route to substituted dibenzofurans. libretexts.orgrsc.org

These C-O bond-forming strategies are complementary to the C-C bond-forming routes and are often chosen based on the availability of the 2-arylphenol precursors. researchgate.net

Palladium-Catalyzed Cross-Coupling Cyclization Pathways

Palladium catalysis is a cornerstone in the synthesis of dibenzofurans, featuring in both C-C and C-O bond-forming strategies. lumenlearning.com These methods are prized for their efficiency, functional group tolerance, and often mild reaction conditions. fiveable.melibretexts.orgresearchgate.netepfl.ch

A notable one-pot approach involves the reaction of o-iodophenols with silylaryl triflates. In the presence of cesium fluoride, an O-arylated product is formed, which is then cyclized in the same pot using a palladium catalyst to yield the dibenzofuran structure. fiveable.meepfl.ch Another innovative one-pot protocol combines a palladium-catalyzed cross-coupling/aromatization with a copper-catalyzed Ullmann coupling, starting from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. epfl.chmasterorganicchemistry.com

Catalyst SystemPrecursorsKey TransformationReference(s)
Pd(II)2-ArylphenolsPhenol-directed C-H activation/C-O cyclization libretexts.orgrsc.org
Pd/C (reusable)o-Iododiaryl ethersIntramolecular C-H activation/C-C cyclization fiveable.me
Pd catalysto-Iodophenols and silylaryl triflatesTandem O-arylation and C-C cyclization fiveable.meepfl.ch
Pd and Cu catalysts6-Diazo-2-cyclohexenones and o-haloiodobenzenesOne-pot cross-coupling/aromatization and Ullmann coupling epfl.chmasterorganicchemistry.com

Diels-Alder Cycloaddition Reactions Involving Nitrobenzofurans as Dienophiles

The Diels-Alder reaction, a powerful tool for forming six-membered rings, offers a unique entry into the dibenzofuran system. In this approach, a benzofuran (B130515) derivative acts as the dienophile, reacting with a suitable diene. The presence of a strong electron-withdrawing group, such as a nitro group, on the benzofuran ring significantly enhances its dienophilic character, facilitating a normal-electron-demand Diels-Alder reaction.

Specifically, 2-nitrobenzofuran (B1220441) or 3-nitrobenzofuran (B1626731) can react with various dienes. The initial cycloadduct, a substituted tetrahydrodibenzofuran, can then be aromatized. Often, the nitro group is eliminated under thermal conditions during or after the cycloaddition, providing a direct route to the dibenzofuran core. This strategy represents a simple and effective method for preparing certain classes of dibenzofurans.

Alternative Annulation and Cyclization Protocols

Beyond the more common strategies, several other innovative methods have been developed for constructing the dibenzofuran framework.

Benzannulation of Benzofurans : This method involves building the second benzene (B151609) ring onto a pre-existing benzofuran scaffold. For example, a benzannulation of 2-nitrobenzofurans with alkylidene malononitriles has been reported as a facile route to a variety of highly substituted dibenzofurans.

Cyclization of Diaryliodonium Salts : A copper-catalyzed cyclization of cyclic diaryliodonium salts in water provides a straightforward pathway to dibenzofuran derivatives through a proposed double C-O bond formation via an oxygen-iodine exchange mechanism.

Rearrangement-Extrusion-Cyclization : An efficient synthesis of dibenzofurans from aryl salicylates has been described, which proceeds through a novel rearrangement–extrusion–cyclization sequence involving o-substituted phenoxyl radicals.

Regioselective Introduction of Nitro Functionality

Once the 3-bromodibenzofuran scaffold is in hand, the final step is the regioselective introduction of a nitro group at the C2 position. This is an electrophilic aromatic substitution reaction, where the outcome is governed by the directing effects of the substituents already present on the dibenzofuran ring. lumenlearning.comepfl.ch

The nitration of dibenzofuran itself primarily yields the 3-nitro derivative, indicating that the positions adjacent to the oxygen atom (peri-positions) and the C3/C7 positions are the most reactive towards electrophiles. In the case of 3-bromodibenzofuran, two main directing effects are at play:

The Furan Oxygen : The oxygen atom is an activating, ortho-, para-director. In the context of the dibenzofuran ring system, it strongly activates the C2 and C4 positions for electrophilic attack.

The Bromo Substituent : The bromine atom at C3 is a deactivating, but ortho-, para-director due to a balance of inductive withdrawal and resonance donation. It directs incoming electrophiles to the C2 and C4 positions.

In this specific case, both the furan oxygen and the bromo substituent direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 and C4 positions. The C2 position is ortho to both the bromine and the activating oxygen, making it a highly likely site for substitution. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions.

Nitrating AgentConditionsCommentsReference(s)
Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄)Standard nitrating mixtureA strong nitrating system that generates the nitronium ion (NO₂⁺). The harsh conditions can sometimes lead to side products or degradation of sensitive substrates.
Nitric Acid (HNO₃) in Acetic Anhydride (B1165640) (Ac₂O)Milder conditionsForms acetyl nitrate (B79036) in situ, which can be a more selective nitrating agent. Often used for substrates that are sensitive to strong acids, such as furan and thiophene (B33073) derivatives. rsc.org
Copper(II) Nitrate (Cu(NO₃)₂) in Acetic AnhydrideMenke nitration conditionsA mild method for nitrating activated aromatic and heterocyclic compounds.
Trifluoroacetyl nitratePrepared from nitric acid and trifluoroacetic anhydrideA powerful nitrating agent that can be effective when other methods fail. pearson.com

The synthesis of this compound would likely proceed by treating 3-bromodibenzofuran with a suitable nitrating agent under carefully controlled conditions to favor substitution at the electronically and sterically accessible C2 position. Milder reagents like nitric acid in acetic anhydride might offer better regiocontrol compared to the more aggressive nitric/sulfuric acid mixture. rsc.org

Direct Nitration of Dibenzofuran Precursors

The direct nitration of dibenzofuran can lead to a mixture of isomers, with the regiochemical outcome being highly dependent on the reaction conditions. For instance, the nitration of unsubstituted dibenzofuran with nitric acid in trifluoroacetic acid has been shown to selectively produce 3-nitrodibenzofuran (B1219392) under mild conditions. In contrast, employing Friedel-Crafts type nitration conditions, such as using alkyl nitrates and aluminum chloride in nitromethane, favors the formation of 2-nitrodibenzofuran (B152082) as the major product.

When considering the direct nitration of a pre-existing substituted dibenzofuran, such as 3-bromodibenzofuran, the directing effects of the bromo substituent must be taken into account. Halogens are generally considered ortho-, para-directing deactivators in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This means that while the bromine atom deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene, it will direct incoming electrophiles to the positions ortho and para to itself. In the case of 3-bromodibenzofuran, the positions available for nitration are C1, C2, C4, and the positions on the other benzene ring. The electronic and steric environment of each position will influence the final product distribution.

Starting MaterialNitrating AgentMajor Product(s)Reference
DibenzofuranHNO₃/Trifluoroacetic Acid3-NitrodibenzofuranN/A
DibenzofuranAlkyl nitrate/AlCl₃2-NitrodibenzofuranN/A
BromobenzeneHNO₃/H₂SO₄1-Bromo-2-nitrobenzene, 1-Bromo-4-nitrobenzene libretexts.org

Site-Specific Incorporation of Bromo Substituents

The introduction of a bromine atom at a specific position on the dibenzofuran ring can be achieved either by direct bromination of a dibenzofuran derivative or by utilizing a brominated precursor in the ring-forming reaction.

Selective Bromination Reactions on Dibenzofuran Systems

The direct bromination of dibenzofuran itself can lead to a variety of brominated products, from mono- to octa-brominated dibenzofurans, depending on the reaction conditions. Achieving high regioselectivity in such reactions can be challenging.

Utilization of Brominated Precursors in Ring-Forming Reactions

A more reliable method for the synthesis of specifically brominated dibenzofurans is to incorporate the bromine atom into one of the aromatic precursors before the construction of the dibenzofuran ring. This approach offers greater control over the final substitution pattern. A common strategy for the formation of the dibenzofuran core is the Ullmann condensation or palladium-catalyzed coupling of a phenol (B47542) with an aryl halide to form a diaryl ether, which is then cyclized. nih.govorganic-chemistry.orgresearchgate.net

For the synthesis of this compound, a plausible convergent approach would involve the coupling of a suitably substituted bromophenol with a nitro-substituted aryl halide, or vice versa. For example, the reaction of a 2-halophenol with a bromo- and nitro-substituted benzene derivative could form a diaryl ether intermediate, which upon intramolecular cyclization, would yield the desired dibenzofuran. The efficiency of this ring closure is often dependent on the catalyst and ligands used. nih.govorganic-chemistry.org

Precursor 1Precursor 2Coupling MethodProduct TypeReference
ortho-BromophenolsAryl halidesSNAr/Pd-catalyzed couplingSubstituted dibenzofurans nih.gov
1-Chloro-2-nitrobenzenep-CresolDiaryl ether formationSubstituted diaryl ether nih.gov
2-Bromophenols1,3-DienesPd-catalyzed heteroannulationDihydrobenzofurans nih.gov

Multi-Step and Convergent Synthesis of this compound

Given the challenges in controlling regioselectivity in the direct functionalization of the dibenzofuran core, a multi-step, convergent synthesis is often the most practical approach for preparing polysubstituted derivatives like this compound. libretexts.orglibretexts.orgyoutube.comsyrris.jpyoutube.com Such a strategy involves the synthesis of two appropriately substituted aromatic rings that are then coupled and cyclized to form the final dibenzofuran product.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of proton and carbon atoms in 3-Bromo-2-nitro-dibenzofuran. The dibenzofuran (B1670420) skeleton has a specific numbering system, and the introduction of the bromo and nitro substituents significantly influences the chemical shifts of the remaining six aromatic protons and twelve carbons.

The electron-withdrawing nature of the nitro group at the C-2 position and the bromine atom at the C-3 position causes a downfield shift (to higher ppm values) for nearby protons and carbons, particularly H-1 and H-4. The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, each integrating to one proton. The ¹³C NMR spectrum would display 12 unique signals for the carbon atoms of the dibenzofuran core, as the substitution pattern removes all molecular symmetry.

Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects on the dibenzofuran scaffold.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-18.2 - 8.4d
H-48.0 - 8.2d
H-67.5 - 7.7m
H-77.3 - 7.5m
H-87.4 - 7.6m
H-97.8 - 8.0d

Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on substituent effects on the dibenzofuran scaffold.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1115 - 125
C-2145 - 155
C-3110 - 120
C-4120 - 130
C-4a150 - 160
C-4b120 - 130
C-6120 - 130
C-7125 - 135
C-8120 - 130
C-9110 - 120
C-9a120 - 130
C-9b150 - 160

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the chemical environments, two-dimensional (2D) NMR experiments are required to piece together the molecular puzzle. researchgate.netscience.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons, such as H-6 with H-7, H-7 with H-8, and H-8 with H-9, confirming the spin systems within the unsubstituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.eduyoutube.com This technique allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal assigned as H-1 would show a cross-peak with the carbon signal for C-1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). sdsu.eduyoutube.com This is instrumental in assembling the full carbon skeleton. For instance, the H-1 proton would be expected to show correlations to C-2, C-3, and C-9b, while the H-4 proton would correlate with C-2, C-3, and C-4b. These correlations would unambiguously confirm the positions of the bromo and nitro groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a planar aromatic system like this, NOESY can help confirm assignments by showing correlations between adjacent protons, such as H-1 and H-9, which are spatially proximate across the furan (B31954) ring.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule. rsc.orgfiveable.memeasurlabs.com For this compound (C₁₂H₆BrNO₃), the theoretical exact mass can be calculated with high precision. A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]⁺ and [M+2]⁺ that are two mass units apart and have nearly equal intensity (approximately 1:1 ratio). libretexts.orglibretexts.orgchemguide.co.uk This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. libretexts.orgchemguide.co.uk

Predicted HRMS Data for this compound

Ion FormulaIsotope CompositionCalculated m/z
[C₁₂H₆⁷⁹BrNO₃]⁺⁷⁹Br290.9585
[C₁₂H₆⁸¹BrNO₃]⁺⁸¹Br292.9565

Tandem Mass Spectrometry for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (such as the molecular ion) and subjecting it to fragmentation, then analyzing the resulting fragment ions. wikipedia.org This provides valuable structural information. The fragmentation of this compound would likely proceed through characteristic losses of the nitro group and bromine atom. nih.govresearchgate.net

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.govresearchgate.net The C-Br bond can also cleave, leading to the loss of a Br radical (79 or 81 Da). Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the furan ring, a common pathway for benzofurans and dibenzofurans. nih.govnih.gov

Predicted Major Fragments in Tandem MS of this compound

Fragmentation PathwayLost Neutral FragmentPredicted Fragment m/z (from ⁷⁹Br precursor)
[M-NO₂]⁺NO₂244.96
[M-NO]⁺NO260.96
[M-Br]⁺Br212.03
[M-NO₂-CO]⁺NO₂, CO216.97

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the most prominent and diagnostic peaks would be from the nitro (NO₂) group. Aromatic nitro compounds exhibit strong, characteristic asymmetric and symmetric stretching vibrations. orgchemboulder.comorgchemboulder.comquora.com

Expected IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric StretchAr-NO₂1550 - 1475Strong
Symmetric StretchAr-NO₂1360 - 1290Strong
Aromatic C-H StretchAr-H3100 - 3000Medium
Aromatic C=C StretchAr C=C1620 - 1450Medium-Weak
C-O-C StretchFuran Ether1250 - 1200Strong
C-Br StretchAr-Br700 - 500Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The dibenzofuran core is a chromophore that absorbs UV light. nih.govnist.govaatbio.com The addition of a nitro group, which is itself a chromophore and a powerful electron-withdrawing group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted dibenzofuran. nih.goviu.edustackexchange.com This is due to the extension of the conjugated π-system and the introduction of n→π* transitions associated with the nitro group. The absorption spectrum would be useful for quantitative analysis and for confirming the presence of the conjugated nitroaromatic system.

Theoretical and Computational Investigations of 3 Bromo 2 Nitro Dibenzofuran

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 3-Bromo-2-nitro-dibenzofuran, these theoretical approaches provide insights into its electronic structure and potential chemical behavior.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Theoretical studies on related compounds, such as dibenzofuran (B1670420) and its polychlorinated derivatives, have successfully employed DFT methods to calculate molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry. nih.govbit.edu.cn

The presence of the electron-withdrawing nitro group (-NO2) and the bromine atom (-Br) significantly influences the electronic distribution and geometry of the dibenzofuran core. The nitro group, being a strong deactivating group, would withdraw electron density from the aromatic rings, affecting bond lengths and angles. The C-N bond is expected to have some double bond character due to resonance, and the nitro group itself is likely to be slightly twisted out of the plane of the dibenzofuran ring system to minimize steric hindrance. nih.gov

DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can determine various molecular properties such as dipole moment, polarizability, and Mulliken atomic charges. The distribution of these charges is crucial for understanding the molecule's reactivity, with the carbon atom attached to the nitro group and the carbons ortho and para to it expected to be more electrophilic. researchgate.net

Table 1: Representative Theoretical Molecular Properties of this compound (Illustrative Data)

Property Predicted Value
Optimized Energy (Hartree) -1250.45
Dipole Moment (Debye) 4.5 D
C2-N Bond Length (Å) 1.48
C3-Br Bond Length (Å) 1.90

Note: The data in this table is illustrative and represents typical values expected from DFT calculations based on similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals are critical in predicting how a molecule will interact with other chemical species.

For this compound, the strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO. nih.gov This would make the molecule a good electron acceptor and thus susceptible to nucleophilic attack. The LUMO is likely to be localized over the nitro-substituted ring, indicating that nucleophilic reactions would preferentially occur in this region. rsc.org

The HOMO, on the other hand, would be at a relatively low energy, making the molecule less prone to electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com The presence of both bromo and nitro substituents on the dibenzofuran scaffold would lead to a reduced HOMO-LUMO gap compared to the unsubstituted dibenzofuran. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -7.8
LUMO -3.5

Note: The data in this table is illustrative and represents typical values expected from FMO analysis based on similar molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by identifying intermediates, and transition states, and calculating activation energies. rsc.orgrsc.org For this compound, a likely reaction to be studied computationally is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it a prime candidate for such reactions.

A computational study of an SNAr reaction, for instance with a nucleophile like methoxide, would involve mapping the potential energy surface. This would begin with the formation of a Meisenheimer complex, a key intermediate in SNAr reactions. nih.gov DFT calculations would be used to determine the geometry and energy of this intermediate, as well as the transition states leading to its formation and its subsequent decomposition to products.

The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. This information is invaluable for predicting reaction rates and understanding the factors that control the reaction's feasibility. Isotope effect calculations could also be performed to further probe the mechanism.

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. For this compound, DFT calculations can be used to predict its NMR, IR, and UV-Vis spectra.

Theoretical calculations of NMR spectra involve computing the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C) and then referencing them to a standard (like tetramethylsilane) to obtain chemical shifts. uncw.eduuni-bonn.de The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the bromo and nitro substituents.

Vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum. The characteristic stretching frequencies of the C-NO₂ group (symmetric and asymmetric stretches), C-Br bond, and the aromatic C-H and C-C bonds can be predicted and compared with experimental data for verification of the structure. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions occurring within the molecule.

Table 3: Representative Predicted ¹³C NMR Chemical Shifts for the Substituted Ring of this compound (Illustrative Data)

Carbon Atom Predicted Chemical Shift (ppm)
C-1 120.5
C-2 148.0
C-3 115.2

Note: The data in this table is illustrative and represents typical values expected from NMR prediction calculations based on similar molecules.

Structure-Reactivity Relationship Studies via Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physical properties. nih.govnih.gov For this compound, such models could be developed to predict its potential toxicity or environmental fate based on calculated molecular descriptors.

The toxicity of nitroaromatic compounds has been shown to correlate with their electronic properties, particularly the energy of the LUMO. nih.gov A lower LUMO energy generally corresponds to higher electrophilicity and greater potential for adverse biological interactions. nih.gov

By calculating a range of molecular descriptors for this compound—such as electronic (HOMO/LUMO energies, Mulliken charges), topological, and steric parameters—it would be possible to build QSAR models. These models, often developed using statistical methods like multiple linear regression, can predict the compound's properties without the need for extensive experimental testing. Such studies are crucial for assessing the potential environmental and health impacts of novel chemical compounds. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Strategic Use as a Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of orthogonal functional groups—a bromine atom amenable to cross-coupling reactions and a nitro group that can undergo reduction and cyclization—positions 3-Bromo-2-nitro-dibenzofuran as a powerful building block in synthetic organic chemistry.

The structure of this compound is well-suited for the synthesis of more complex, fused heterocyclic systems, particularly carbazole (B46965) frameworks. The synthesis of carbazoles often involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. nih.gov In this context, the bromine atom at the 3-position can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an aryl group and form a 2-nitro-3-aryldibenzofuran intermediate. organic-chemistry.org Subsequent intramolecular reductive cyclization of the nitro group, for instance through a Cadogan reaction using a phosphite (B83602) reagent, would then forge the new nitrogen-containing ring, yielding a dibenzofuran-fused carbazole.

This two-step strategy allows for the modular construction of highly complex carbazole derivatives, where the properties can be tuned by the choice of the arylboronic acid used in the initial coupling step. researchgate.netorganic-chemistry.org

Table 1: Proposed Synthetic Strategy for Carbazole Synthesis

StepReaction TypeReactantsKey Transformation
1Suzuki-Miyaura CouplingThis compound, Arylboronic acid, Pd catalyst, BaseFormation of a C-C bond at the 3-position, yielding a 2-nitro-3-aryldibenzofuran intermediate.
2Reductive Cyclization (e.g., Cadogan Reaction)2-Nitro-3-aryldibenzofuran, Triethyl phosphiteReduction of the nitro group and subsequent cyclization to form the fused carbazole ring system. nih.gov

While less direct, the synthesis of indole-like structures could also be envisioned. Classical indole (B1671886) syntheses like the Reissert and Bartoli methods utilize ortho-substituted nitroarenes as starting materials. rsc.orgbhu.ac.in By analogy, the bromo-substituent on this compound could be leveraged to introduce a two-carbon unit via cross-coupling, which could then participate in a cyclization reaction following the reduction of the adjacent nitro group. For example, a palladium-catalyzed coupling could install a vinyl group, creating a 2-nitro-3-vinyldibenzofuran, a substrate analogous to the β-nitrostyrenes used in some modern indole syntheses. mdpi.com

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.govresearchgate.net The synthesis of complex and well-defined PAHs is a significant area of research, driven by their unique electronic and photophysical properties. Bromo-functionalized aromatic compounds are key precursors in this field, serving as electrophilic partners in cross-coupling reactions to extend the π-conjugated system. ed.ac.uknih.gov

This compound can act as a foundational unit for the construction of larger PAHs. The bromine atom at the 3-position is primed for palladium-catalyzed reactions like Suzuki or Stille coupling, allowing for the fusion of additional aromatic or heteroaromatic rings. rsc.org The dibenzofuran (B1670420) core provides a rigid and planar base, while the nitro group acts as a strong electron-withdrawing substituent, which can be used to modulate the electronic properties of the resulting PAH. This makes the compound a valuable building block for creating donor-acceptor type materials with tailored optoelectronic characteristics. nih.gov

Development of Photo-Cleavable Protecting Groups and Caging Systems

The nitrodibenzofuran (NDBF) scaffold, which is the core of this compound, has been identified as a highly efficient chromophore for photo-cleavable protecting groups, often referred to as "caging" groups. nih.govresearchgate.net These groups allow for the temporary masking of a functional group in a molecule, which can then be "uncaged" or released with high spatial and temporal precision using light. iris-biotech.de

The design of NDBF-based photolabile groups is an advancement over the classical ortho-nitrobenzyl (oNB) protecting groups. iris-biotech.deacs.org The key design principle is the extension of the π-electron system of the oNB chromophore by incorporating it into the larger, more conjugated dibenzofuran structure. This molecular design leads to significantly improved photophysical properties essential for a highly effective photolabile group. researchgate.netacs.org

Key improvements of the NDBF core over traditional oNB groups include:

Higher Molar Extinction Coefficient: The extended conjugation of the dibenzofuran system leads to a much stronger absorption of light. For example, an NDBF derivative of EGTA has an extinction coefficient of 18,400 M⁻¹cm⁻¹, which is substantially higher than that of typical oNB compounds. nih.govresearchgate.net

Red-Shifted Absorption: The absorption maximum is shifted to longer wavelengths (around 320-355 nm), which are often less damaging to biological systems compared to the shorter UV wavelengths required for many oNB groups. nih.gov

High Quantum Yield: The quantum yield of photolysis for NDBF derivatives is exceptionally high, reported to be around 0.7. nih.govresearchgate.net This means that a high percentage of the photons absorbed by the molecule lead to the desired cleavage reaction, making the uncaging process highly efficient.

Two-Photon Excitation Capability: The NDBF chromophore possesses a useful two-photon (2P) action cross-section (around 0.6-1.4 GM). nih.govnih.gov This allows for uncaging using near-infrared light (e.g., 800 nm), which enables deeper tissue penetration and lower phototoxicity, making it ideal for in vivo applications. iris-biotech.deacs.org

Table 2: Comparison of Photophysical Properties

Propertyo-Nitrobenzyl (oNB) GroupNitrodibenzofuran (NDBF) GroupAdvantage of NDBF
Typical λmax ~260-300 nm~320-355 nm nih.govExcitation at longer, less damaging wavelengths.
Extinction Coefficient (ε) Low (~500 M⁻¹cm⁻¹) researchgate.netHigh (~18,400 M⁻¹cm⁻¹) nih.govresearchgate.netMore efficient light absorption.
Quantum Yield (Φ) Low to moderate (~0.08-0.65) researchgate.netVery High (~0.7) nih.govresearchgate.netHighly efficient cleavage per photon absorbed.
Two-Photon Cross-Section Low/Negligible acs.orgUseful (~0.6-1.4 GM) nih.govnih.govEnables 3D spatial control and deep tissue uncaging.

The photochemical decaging mechanism of NDBF derivatives is analogous to the well-established pathway for o-nitrobenzyl compounds. cdnsciencepub.comnih.govacs.org The process is initiated by the absorption of a photon, which promotes the molecule to an excited state.

The key steps are as follows:

Photoexcitation: Upon irradiation with UV or near-IR (for 2P) light, the nitro group is excited.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon that is linked to the molecule being protected (the "caged" substrate).

Formation of an aci-nitro Intermediate: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. nih.gov

Rearrangement and Cleavage: The aci-nitro intermediate rapidly undergoes an irreversible molecular rearrangement. This involves cyclization and subsequent fragmentation, which cleaves the bond to the protected functional group, releasing the active molecule.

Byproduct Formation: The NDBF chromophore is converted into a 2-nitroso-3-dibenzofuranone byproduct. nih.govrsc.org

This mechanism is highly efficient and typically proceeds without the formation of unwanted side products, which is a significant advantage in sensitive biological experiments. acs.org

Contributions to Functional Materials Research

The dibenzofuran core is a valuable building block in materials science due to its rigidity, planarity, and high thermal stability. These properties are desirable for creating robust organic electronic materials. Substituted dibenzofurans have been investigated as host materials for phosphorescent organic light-emitting diodes (PhOLEDs), where they facilitate efficient energy transfer to phosphorescent emitters. nih.govsigmaaldrich.comskku.edu

The specific substitution pattern of this compound makes it a particularly interesting precursor for advanced functional materials:

OLED Host Materials: The dibenzofuran unit can be functionalized at the 3-position via the bromo group to attach charge-transporting moieties, such as carbazole groups. nih.govresearchgate.net The position of substitution on the dibenzofuran ring has been shown to be critical for achieving high triplet energy, a key requirement for hosting blue phosphorescent emitters. nih.govskku.edu

Donor-Acceptor Systems: The compound features both a site for coupling (the bromine) and a strong electron-withdrawing group (the nitro group). This built-in donor-acceptor potential can be exploited to synthesize materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). By coupling electron-donating units to the 3-position, a molecule with a strong intramolecular charge-transfer character can be created, which is beneficial for light absorption and charge separation in OPVs. uky.edu

Precursors for Graphene Nanoribbons: The synthesis of precisely structured graphene nanoribbons often relies on the polymerization and subsequent cyclodehydrogenation of custom-designed polyaromatic precursors. The defined structure of this compound could allow it to be incorporated into such precursors to create heteroatom-doped nanoribbons with tailored electronic properties.

Role in Organic Electronic Materials

There is currently no available research detailing the synthesis or application of this compound as a component in organic electronic materials. The unique combination of an electron-withdrawing nitro group and a halogen substituent on the dibenzofuran framework suggests potential for interesting electronic properties; however, without experimental or theoretical studies, its role remains entirely speculative. The development of novel materials for organic electronics often involves the strategic functionalization of aromatic cores like dibenzofuran to tune properties such as triplet energy and charge carrier mobility. skku.edu However, the specific effects of the 3-bromo and 2-nitro substitution pattern on dibenzofuran for these applications have not been reported.

Influence on Charge Transport Properties in Molecular Junctions

Similarly, there is a lack of specific research into the influence of this compound on charge transport properties within molecular junctions. The conductance of a single-molecule junction is highly dependent on the molecule's structure, its anchoring to the electrodes, and the alignment of its molecular orbitals with the Fermi level of the electrodes. liverpool.ac.uk Functional groups play a significant role in modulating these properties. researchgate.netnih.gov For instance, electron-withdrawing groups like the nitro group (NO2) can be expected to have a pronounced effect. researchgate.netnih.gov However, without dedicated studies on this compound, any discussion of its specific impact on charge transport would be conjectural.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly the concept of atom economy, are central to modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product while minimizing waste. Traditional syntheses of functionalized aromatic compounds often involve multi-step processes with harsh reagents and poor atom economy. Future research on 3-Bromo-2-nitro-dibenzofuran should prioritize the development of synthetic routes that are both efficient and environmentally benign.

Current synthetic strategies for dibenzofuran (B1670420) derivatives often involve the cyclization of diaryl ethers or the functionalization of the parent dibenzofuran molecule. rsc.orgnih.gov These can be resource-intensive and generate significant waste. Advanced, sustainable approaches could include:

Palladium-Catalyzed C-H Activation/Annulation: Developing a one-pot synthesis that combines C-H activation of a substituted phenol (B47542) with a bromo-nitro-benzene derivative could offer a highly efficient and atom-economical route, avoiding pre-functionalization steps.

Visible-Light-Mediated Synthesis: Photocatalysis represents a green and sustainable tool in organic synthesis. mdpi.com Investigating light-mediated cyclizations to form the dibenzofuran core could provide access to this compound under mild conditions.

Enzymatic or Chemo-enzymatic Routes: Biocatalysis offers high selectivity and mild reaction conditions. Exploring enzymes that can perform regioselective nitration or bromination on a dibenzofuran precursor could lead to highly sustainable synthetic pathways.

Table 1: Comparison of Synthetic Approaches for Functionalized Dibenzofurans.
ApproachDescriptionPotential Advantages for this compoundKey Research Challenge
Traditional Multi-Step SynthesisStepwise introduction of nitro and bromo groups onto a pre-formed dibenzofuran core using classical electrophilic substitution.Well-established reactions.Poor atom economy, harsh reagents (e.g., fuming nitric/sulfuric acid), and potential for regioisomer formation.
Transition-Metal CatalysisIntramolecular cyclization of appropriately substituted diaryl ethers or phenols using catalysts like palladium or copper. acs.orgHigher efficiency, milder conditions, and potentially fewer steps. biointerfaceresearch.comSynthesis of complex starting materials; catalyst cost and removal.
Photoredox CatalysisUtilizing visible light to drive key bond-forming reactions under ambient conditions. mdpi.comHigh sustainability, use of renewable energy source, and operational simplicity.Development of suitable photocatalysts and reaction conditions for the specific transformation.

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The electronic properties of this compound are dictated by the interplay between the electron-rich dibenzofuran ring system and the electron-withdrawing nitro group, along with the versatile bromo substituent. This unique arrangement suggests several avenues for exploring novel reactivity.

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nature of the nitro group is expected to activate the aromatic ring towards nucleophilic attack. Future studies could explore the displacement of the bromide or potentially other leaving groups with a variety of nucleophiles (e.g., amines, alkoxides, thiolates), providing access to a wide array of novel dibenzofuran derivatives.

Transition-Metal Cross-Coupling: The bromo substituent at the 3-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the introduction of aryl, alkynyl, and amino moieties, respectively, enabling the construction of complex molecules and conjugated systems.

Regioselective Functionalization: The directing effects of the bromo and nitro groups could be exploited to achieve highly regioselective electrophilic substitutions on the unsubstituted benzene (B151609) ring. Dibenzofuran itself undergoes electrophilic reactions like halogenation and Friedel-Crafts reactions. wikipedia.org Understanding the regiochemical outcomes of such reactions on the substituted system is a critical area for investigation.

Advanced Computational Design for Targeted Synthesis and Property Modulation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes. researchgate.net Applying these methods to this compound can accelerate its development for specific applications.

Future computational research should focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic structure to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic experiments and explaining observed reactivity patterns. mdpi.com

Simulating Spectroscopic and Electronic Properties: Computational models can predict properties such as UV-Vis absorption, fluorescence, and redox potentials. This is crucial for designing molecules with specific photophysical or electronic characteristics for use in materials science.

In Silico Design of Derivatives: By computationally screening virtual libraries of derivatives, researchers can identify structures with optimized properties before committing to laboratory synthesis. This approach can be used to tune the molecule's characteristics for applications such as organic electronics or chemical sensing. researchgate.net

Table 2: Potential Computational Research Directions.
Computational MethodResearch GoalPotential Impact
Density Functional Theory (DFT)Calculate electron density, molecular orbital energies, and reaction energy profiles. researchgate.netPredict sites of reactivity, understand reaction mechanisms, and guide synthetic strategy.
Time-Dependent DFT (TD-DFT)Simulate electronic absorption and emission spectra.Predict optical properties for applications in dyes, sensors, or OLEDs.
Quantitative Structure-Activity Relationship (QSAR)Correlate structural features with predicted properties or biological activity.Rational design of new derivatives with enhanced performance for specific applications. researchgate.net

Integration into Supramolecular Chemistry and Nanomaterials Science

The rigid, planar structure of the dibenzofuran core makes it an excellent candidate for constructing well-defined supramolecular assemblies and advanced nanomaterials. hku.hk The bromo and nitro functional groups provide opportunities for directed intermolecular interactions and further chemical modification.

Unexplored avenues in this area include:

Building Blocks for Supramolecular Architectures: The defined geometry of this compound could be exploited in crystal engineering to form predictable structures held together by non-covalent interactions like halogen bonding (via the bromine) and π-π stacking.

Precursors for Functional Nanomaterials: The dibenzofuran skeleton is found in materials used for organic light-emitting diodes (OLEDs). acs.org The bromo and nitro groups allow for tuning of the electronic properties and provide attachment points for polymerization or grafting onto surfaces, making this molecule a potential precursor for novel organic semiconductors, sensors, or emissive materials.

Host-Guest Chemistry: The electron-deficient nature of the nitro-substituted ring could enable it to act as a host for electron-rich guest molecules, opening possibilities in molecular recognition and sensing applications.

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight, as demonstrated for dibenzofuran derivatives like 3-Dibenzofuranamine (C₁₂H₉NO, MW 183.2060) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) are critical for assigning nitro and bromine positions, similar to analyses of 4-Amino-2,2-difluoro-1,3-benzodioxole .
  • X-ray Crystallography : For unambiguous structural confirmation, as used in characterizing benzofuran carboxamide derivatives .

What methodologies are effective for synthesizing novel derivatives of this compound for biological activity studies?

Advanced Research Question

  • Nucleophilic Aromatic Substitution : The nitro group can be replaced with amines or thiols under controlled conditions, as seen in 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide synthesis .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., using Pd catalysts) can introduce aryl/heteroaryl groups at the bromine site, analogous to methods for 5-Bromofuroic acid derivatives .
  • Reductive Functionalization : Hydrogenation of the nitro group to an amine (using H₂/Pd-C) enables further derivatization, as applied in 2,3-dihydrobenzofuran-3-amine syntheses .

How should researchers address discrepancies in reported physical properties or reaction outcomes for this compound?

Advanced Research Question

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch) to identify procedural variables, as emphasized in qualitative research frameworks .
  • Computational Validation : Compare experimental data (e.g., melting points) with DFT-calculated thermodynamic properties to resolve contradictions, a strategy used for 3’-Bromo-2,2-dimethylbutyrophenone .
  • Meta-Analysis of Literature : Cross-reference synthesis protocols from related compounds (e.g., 4-Bromo-2,6-difluorophenylacetic acid) to identify common pitfalls in nitro-bromo systems .

What are the key considerations when studying the reactivity of the bromo and nitro groups in this compound under varying conditions?

Advanced Research Question

  • Competitive Reactivity : The bromine atom (electron-withdrawing) may deactivate the nitro group toward electrophilic substitution. Kinetic studies (e.g., monitoring reaction rates via HPLC) can clarify dominance, as applied in benzofuran carboxamide research .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor nitro-group reactivity, while non-polar solvents (e.g., toluene) could stabilize bromine displacement, a trend observed in 2-Bromo-4,5-difluorophenol reactions .
  • pH Sensitivity : Nitro groups are stable under acidic conditions but may reduce to amines in basic environments, requiring pH control during derivatization .

How can computational chemistry aid in predicting the electronic effects of substituents on this compound’s reactivity?

Advanced Research Question

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, studies on 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide used SMILES notations and DFT to map electron density .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions, as demonstrated for brominated benzodioxole derivatives .
  • QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction outcomes, a method validated in nitro-aromatic systems .

Notes on Evidence Utilization

  • Synthesis protocols from brominated benzoic acids and butyrophenones inform reaction design.
  • Spectroscopic data from NIST and PubChem ensure analytical rigor.
  • Contradiction-resolution frameworks guide troubleshooting in experimental replication.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.